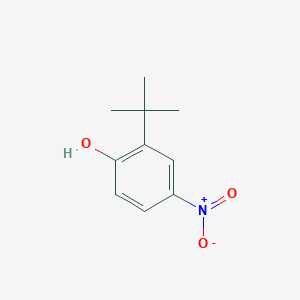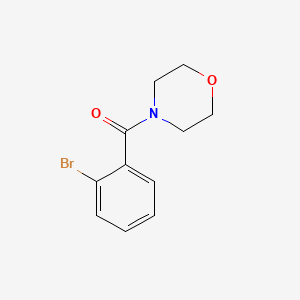
6-(2,2,2-Trifluoroethoxy)pyridin-3-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine involves several key steps, including coupling reactions and functional group transformations. Reddy and Prasad (2021) developed a method for synthesizing N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives through a series of reactions starting from 6-(2,2,2-trifluoroethoxy) nicotinic acid (Reddy & Prasad, 2021). This synthesis pathway highlights the versatility of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine as a building block for complex molecules.
Molecular Structure Analysis
The molecular structure of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine is characterized by X-ray crystallography and spectroscopic techniques. The structure determination aids in understanding the compound's reactivity and interaction with other molecules. For instance, Davis and Fettinger (2018) described the structural determination of a related compound, which helped in confirming the anion exchange of chloride with triflate, essential for subsequent reactions (Davis & Fettinger, 2018).
Applications De Recherche Scientifique
Antibacterial Activity
6-(2,2,2-Trifluoroethoxy)pyridin-3-amine has been utilized in the synthesis of various amide compounds, showing notable antibacterial activity. A study by Reddy and Prasad (2021) detailed the synthesis of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives, demonstrating their effectiveness against bacterial infections (Reddy & Prasad, 2021).
Synthesis of Microporous Materials
This compound plays a role in the synthesis of unique microporous materials. Weigel et al. (1997) reported the synthesis of a large-pore gallium oxyfluorophosphate using a combination of structure-directing amines, including 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine (Weigel, Weston, Cheetham & Stucky, 1997).
Metal Ion Affinities and Fluorescence Properties
Liang et al. (2009) explored metal complexes of tris((6-phenyl-2-pyridyl)methyl)amine derivatives, which have hydrophobic cavities potentially accommodating small molecules. The study highlighted the fluorescence and binding properties with metal ions like Zn(2+) and Cu(2+) (Liang, Zhang, Zhu, Duarandin, Young, Geacintov & Canary, 2009).
Catalytic Applications
Karimian and Tajik (2014) discussed the use of pyridinium 2,2,2-trifluoroacetate ([Py][OTf]) as an efficient and reusable catalyst in the N-tert-butoxycarbonylation of amines. This method offers advantages like clean reaction, short reaction times, and high yields, indicating potential catalytic applications of related compounds (Karimian & Tajik, 2014).
Synthesis of Ruthenium(II) Complexes
Kojima et al. (2008) synthesized tris(2-pyridylmethyl)amine (TPA) derivatives with ferrocenoylamide moieties, leading to the formation of Ruthenium(II) complexes. These complexes show potential for electronic communication through hydrogen-bonded amide linkages (Kojima, Noguchi, Nakayama, Inagaki, Shiota, Yoshizawa, Ohkubo & Fukuzumi, 2008).
Radiolabeling for PET Imaging
Davis and Fettinger (2018) highlighted the synthesis of N,N,N-trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate, a precursor used for radiolabeling peptides for positron emission tomography (PET), a crucial technique in nuclear medicine (Davis & Fettinger, 2018).
Safety And Hazards
Propriétés
IUPAC Name |
6-(2,2,2-trifluoroethoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)4-13-6-2-1-5(11)3-12-6/h1-3H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCXGRPKFISGAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337511 | |
| Record name | 6-(2,2,2-trifluoroethoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,2,2-Trifluoroethoxy)pyridin-3-amine | |
CAS RN |
72617-82-4 | |
| Record name | 6-(2,2,2-Trifluoroethoxy)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72617-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2,2,2-trifluoroethoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate](/img/structure/B1268104.png)




